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Pharmacokinetic Parameters of Carebastine

The table below summarizes the key pharmacokinetic parameters for Carebastine, the active metabolite of

Ebastine, after a single oral dose of Ebastine to healthy subjects [1].

Parameter
5 mg
Ebastine

10 mg
Ebastine

20 mg
Ebastine

40 mg
Ebastine

Maximum Plasma
Concentration (C~max~)

40 ng/mL 112 ng/mL 195 ng/mL 388 ng/mL

Time to C~max~ (T~max~) 4 - 6 hours 4 - 6 hours 4 - 6 hours 4 - 6 hours

Apparent Elimination Half-Life 13.8 - 15.3
hours

13.8 - 15.3
hours

13.8 - 15.3
hours

13.8 - 15.3
hours

Urinary Excretion (0-72 h) 1.3 - 1.8% of
dose

1.3 - 1.8% of
dose

1.3 - 1.8% of
dose

1.3 - 1.8% of
dose

Additional Notes:
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Dose Proportionality: The Cmax and AUC (Area Under the Curve) of Carebastine increase in

proportion to the Ebastine dose [1].
Food Intake: Food does not affect the gastrointestinal absorption or pharmacokinetics of

Ebastine/Carebastine [1].
Renal Impairment: The pharmacokinetics of Carebastine are not significantly altered in patients with

renal impairment. The half-life may extend to 23-26 hours in these patients [2] [3].
Steady State: Upon repeated once-daily dosing of 20 mg Ebastine, plasma concentrations of

Carebastine reach a steady state by day 4. The Cmax at steady state is 1.6 to 1.7 times greater than
after the first dose [1].

Experimental Protocols for Anti-Angiogenic Activity

While not related to intravenous administration, the following are detailed methodologies from published

research investigating the anti-angiogenic effects of Carebastine in vitro and in vivo [4] [5].

In Vitro Protocols

1. Endothelial Cell Proliferation Assay

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and Human Pulmonary Artery

Endothelial Cells (HPAECs) [4].
Culture Medium: EBM-2 supplemented with SingleQuots and 10% fetal bovine serum [4].

Procedure:
Seed cells in 96-well plates at a density of 5x10⁴ cells/well.

Culture cells for 24, 48, and 72 hours in:
Serum-free medium (negative control).

Complete medium with 10 ng/mL VEGF₁₆₅ (positive control).
Complete medium with VEGF₁₆₅ and Carebastine (5-30 µM).

Quantify cell proliferation using the MTT assay or a crystal violet colorimetric method.
Express results as a percentage of the positive control [4].

2. Endothelial Cell Migration Assay

Apparatus: Boyden microchambers [4].
Procedure:

Place serum-starved cells in the upper chamber.
Fill the lower chamber with:

Serum-free medium (negative control).
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Medium with 10 ng/mL VEGF₁₆₅ (positive control).

Medium with VEGF₁₆₅ and Carebastine (10-30 µM).
Incubate for 4 hours.

Count migrated cells on the membrane under a microscope (1000x magnification) and present
as a percentage of the positive control [4].

3. In Vitro Tube Formation Assay

Matrix: Cultrex Basement Membrane Extract [4].
Procedure:

Coat 24-well plates with 400 µL/well of basement membrane extract.
Seed 1x10⁵ HUVECs or HPAECs per well in:

Serum-free medium (negative control).
Complete medium with 10 ng/mL VEGF₁₆₅ (positive control).

Complete medium with VEGF₁₆₅ and Carebastine (doses up to 20 µM).
Incubate at 37°C in 5% CO₂ for 18 hours.

Examine capillary-like tube and mesh formation under a phase-contrast microscope.
Use image analysis software to quantify topological parameters: number of mesh areas, total

vessel length, and number of branching points [4].

In Vivo Protocol

Chick Embryo Chorioallantoic Membrane (CAM) Assay

Procedure:
Incubate fertilized chicken eggs at 37°C and constant humidity.

On day 3, open a window in the shell and remove 2-3 mL of albumen to detach the developing
CAM.

On day 8, implant a 1-mm³ sterile gelatin sponge onto the CAM.
Load the sponge with:

Medium alone (negative control).
Medium with 250 ng VEGF₁₆₅ (positive control).

Medium with VEGF₁₆₅ and Carebastine (30 or 50 µM).
On day 12, evaluate the angiogenic response by counting the number of blood vessels

converging toward the implant under a stereomicroscope [4].

Signaling Pathway and Mechanism
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The following diagram illustrates the proposed mechanism by which Carebastine exerts its anti-angiogenic

effects, based on the experimental findings [4] [5]. This provides a logical relationship for the experimental

workflows.
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Important Considerations for Researchers

No IV Data Available: The lack of intravenous administration data means that parameters like
volume of distribution and clearance specific to IV dosing are unknown.

High Protein Binding: Carebastine is highly bound to plasma proteins (>95%), which is a critical
factor to consider for its pharmacologically active, free concentration [3].

Metabolic Pathway: Ebastine is metabolized to Carebastine primarily by the CYP3A4 enzyme
system in the liver. This is a key point for potential drug-drug interactions [3] [6].

Experimental Concentrations: The anti-angiogenic effects observed in vitro required micromolar
concentrations of Carebastine (10-30 µM), which are significantly higher than the nanomolar plasma

levels achieved with standard oral dosing for antihistaminic effects [1] [4].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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